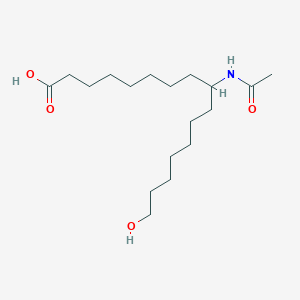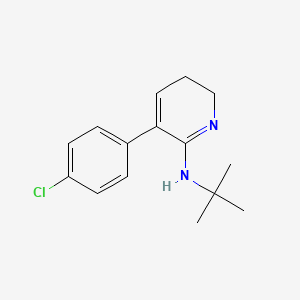
9-Acetamido-16-hydroxyhexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetamido-16-hydroxyhexadecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with hexadecanoic acid.
Acetamidation: The acetamido group is introduced at the 9th position through acetamidation reactions, which involve the reaction of the hydroxylated intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-Acetamido-16-hydroxyhexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acid chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include 9-acetamido-16-ketohexadecanoic acid or 9-acetamido-16-carboxyhexadecanoic acid.
Reduction: Products include 9-amino-16-hydroxyhexadecanoic acid.
Substitution: Products include 9-acetamido-16-alkoxyhexadecanoic acid or 9-acetamido-16-acyloxyhexadecanoic acid.
Aplicaciones Científicas De Investigación
9-Acetamido-16-hydroxyhexadecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in biological processes and as a potential bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Acetamido-16-hydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group allows for hydrogen bonding and interactions with enzymes and receptors, while the acetamido group can participate in various biochemical reactions. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
16-Hydroxyhexadecanoic acid:
9-Amino-16-hydroxyhexadecanoic acid: Similar structure but with an amino group instead of an acetamido group.
Uniqueness
9-Acetamido-16-hydroxyhexadecanoic acid is unique due to the presence of both the acetamido and hydroxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
833484-02-9 |
|---|---|
Fórmula molecular |
C18H35NO4 |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
9-acetamido-16-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C18H35NO4/c1-16(21)19-17(13-9-5-3-7-11-15-20)12-8-4-2-6-10-14-18(22)23/h17,20H,2-15H2,1H3,(H,19,21)(H,22,23) |
Clave InChI |
HIMMNQHMJYULNS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol](/img/structure/B14202315.png)
![6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14202316.png)
![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
![2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro-](/img/structure/B14202342.png)
![Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B14202349.png)

![1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14202363.png)

![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14202384.png)
